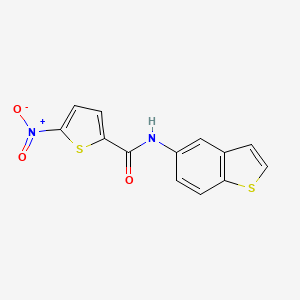

N-(1-benzothiophen-5-yl)-5-nitrothiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-(1-benzothiophen-5-yl)-5-nitrothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O3S2/c16-13(11-3-4-12(20-11)15(17)18)14-9-1-2-10-8(7-9)5-6-19-10/h1-7H,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMUOAORVRGMJPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CS2)C=C1NC(=O)C3=CC=C(S3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzothiophen-5-yl)-5-nitrothiophene-2-carboxamide typically involves the following steps:

Formation of Benzothiophene Moiety: The benzothiophene ring can be synthesized through cyclization reactions involving thiophenol and a suitable halogenated benzene derivative.

Nitration of Thiophene: The thiophene ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

Amidation Reaction: The final step involves the coupling of the benzothiophene and nitrothiophene moieties through an amidation reaction using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and amidation reactions, ensuring higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzothiophen-5-yl)-5-nitrothiophene-2-carboxamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted thiophene ring.

Oxidation: The benzothiophene moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C)

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base

Oxidation: Hydrogen peroxide, acetic acid

Major Products

Reduction: N-(1-benzothiophen-5-yl)-5-aminothiophene-2-carboxamide

Substitution: Various substituted derivatives depending on the nucleophile used

Oxidation: Sulfoxides or sulfones of the benzothiophene moiety

Scientific Research Applications

N-(1-benzothiophen-5-yl)-5-nitrothiophene-2-carboxamide has several scientific research applications:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

Materials Science: The compound is studied for its electronic properties, making it a candidate for organic semiconductors and photovoltaic materials.

Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(1-benzothiophen-5-yl)-

Biological Activity

N-(1-benzothiophen-5-yl)-5-nitrothiophene-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a benzothiophene moiety linked to a nitrothiophene carboxamide, which contributes to its biological activity. The structural formula can be represented as follows:

This structure is significant as it allows for various interactions with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. For instance, it has been evaluated against various bacterial strains, including Escherichia coli and Staphylococcus aureus, showing promising inhibitory effects.

Antitumor Activity

The compound has also been investigated for its antitumor potential. In vitro studies indicated that it can induce apoptosis in cancer cells, possibly through the modulation of apoptotic pathways.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (breast cancer) | 12.5 | Induces apoptosis |

| HeLa (cervical cancer) | 15.0 | Cell cycle arrest |

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis, leading to microbial death.

- Apoptosis Induction : In cancer cells, it appears to activate caspases and other apoptotic markers, promoting programmed cell death.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to oxidative stress and cellular damage.

Study 1: Antimicrobial Efficacy

In a controlled study, the efficacy of this compound was compared with standard antibiotics. The results highlighted its superior activity against resistant strains of bacteria.

Study 2: Cytotoxicity in Cancer Cells

A recent investigation assessed the cytotoxic effects on various cancer cell lines using the MTT assay. The compound demonstrated significant cytotoxicity with lower IC50 values compared to established chemotherapeutics.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues in Nitrothiophene Carboxamide Series

Several nitrothiophene carboxamide derivatives share structural similarities with the target compound, differing primarily in substituents on the aromatic or heterocyclic rings. Key examples include:

N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide

- Structure : Features a thiazol ring substituted with a 3-methoxy-4-(trifluoromethyl)phenyl group.

- Properties : Molecular formula C₁₆H₁₀F₃N₃O₄S₂, purity 42% (HPLC). Exhibits antibacterial activity against Gram-positive pathogens .

N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide

- Structure : Thiazol ring substituted with 3,5-difluorophenyl.

- Properties : Molecular formula C₁₄H₇F₂N₃O₃S₂, purity 99.05% (HPLC). Demonstrated narrow-spectrum antibacterial efficacy .

N-(2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl)-5-nitrothiophene-2-carboxamide

- Structure : Benzothiazol ring with a 4-methylpiperazinyl group.

- Properties : Molecular formula C₁₇H₁₇N₅O₃S₂ (CAS: 1105223-02-6). Likely targets kinase pathways due to the piperazine moiety .

N-(5-Methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide

Data Tables

Table 1: Structural and Physicochemical Comparison

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing N-(1-benzothiophen-5-yl)-5-nitrothiophene-2-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling 5-nitrothiophene-2-carboxylic acid derivatives with 1-benzothiophen-5-amine. Critical factors include:

- Substrate activation : Use of coupling agents like EDCl/HOBt or thionyl chloride to generate reactive intermediates (e.g., acyl chlorides) .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity and solubility of aromatic amines.

- Nitro group stability : Avoid reducing agents or high temperatures that could degrade the nitro group.

- Monitoring : TLC or HPLC to track reaction progress and optimize yield.

Q. Which spectroscopic and analytical techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR spectroscopy : H and C NMR to confirm substituent positions and coupling efficiency (e.g., benzothiophene protons at δ 7.2–8.5 ppm, nitro group deshielding effects) .

- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.

- X-ray crystallography : Resolve solid-state conformation, particularly for benzothiophene-thiophene dihedral angles .

- HPLC with UV/Vis detection : Assess purity (>95%) using reverse-phase columns and nitro-group-specific absorbance (~300–400 nm).

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

- Methodological Answer :

- Assay validation : Cross-check in vitro results with orthogonal assays (e.g., enzyme inhibition vs. cell-based viability).

- Metabolic stability : Test for cytochrome P450 interactions or nitro-group reduction, which may alter activity in vivo .

- Data triangulation : Apply statistical tools (e.g., PCA) to identify outliers and correlate structural features with activity trends.

Q. What strategies are recommended for studying structure-activity relationships (SAR) of this compound?

- Methodological Answer :

- Analog synthesis : Introduce substituents at the benzothiophene (e.g., electron-withdrawing groups) or nitro-thiophene moiety (e.g., halogens) to modulate electronic effects .

- Computational modeling : DFT calculations to predict electrostatic potential maps and binding affinities.

- Pharmacophore mapping : Overlay active/inactive analogs to identify critical interaction sites (e.g., nitro group as a hydrogen-bond acceptor).

Q. How should researchers design in vivo studies to evaluate the pharmacokinetic (PK) properties of this compound?

- Methodological Answer :

- Dosing regimen : Administer via IV (for bioavailability studies) or oral routes, with blood sampling at intervals (0.5–24 hrs).

- Metabolite profiling : LC-MS/MS to detect nitro-reduction products or glucuronidation.

- Tissue distribution : Radiolabel the compound (e.g., C) to track accumulation in target organs.

- Reference : Anti-hyperlipidemic studies of related carboxamides highlight the need for PK/PD correlation in animal models .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.